3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Oxazolidinone Amine Oxidase Inhibitor VAP-1/SSAO

Research on VAP-1-mediated inflammation often lacks potent, selective chemical probes. 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1038282-99-3) solves this with its unique N-3 substitution pattern and primary amino handle. • Potent VAP-1 inhibition: IC50 = 5.20 nM, enabling low-concentration assays. • Versatile building block: The free amino group permits rapid derivatization for SAR libraries. • Supply chain reliability: Consistently in stock for global delivery, supporting uninterrupted research.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1038282-99-3
Cat. No. B1518943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
CAS1038282-99-3
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)N2CCOC2=O
InChIInChI=1S/C10H12N2O2/c1-7-2-3-8(11)6-9(7)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3
InChIKeyNWTUQGQOHYVNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Specialized Chemical Biology Scaffold


3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1038282-99-3) is a small molecule belonging to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen [1]. Its molecular formula is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol . Distinct from clinically approved oxazolidinones like Linezolid, which feature a C-5 acetamidomethyl group, this compound is an unsubstituted oxazolidinone scaffold with a specific 5-amino-2-methylphenyl substituent at the N-3 position [2]. This structural feature makes it a versatile building block for medicinal chemistry, with reported activity against specific amine oxidases [3].

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Key Differentiators from Other Oxazolidinones


The utility of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1038282-99-3) is driven by its specific substitution pattern, which is not interchangeable with other oxazolidinones. The presence of the 5-amino-2-methylphenyl group at the N-3 position is a key structural differentiator that likely impacts target binding and physicochemical properties . In contrast, the clinical antibiotic Linezolid, a member of the same class, features a distinct morpholine ring and an acetamide side chain, which are essential for its antibacterial mechanism [1]. Therefore, substituting this compound with a generic oxazolidinone or a clinically used analog would likely lead to a loss of the specific biological activity being investigated, such as its interaction with specific amine oxidases [2]. The following quantitative evidence highlights these critical differences.

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Quantitative Comparator Analysis


VAP-1/SSAO Inhibition Potency vs. In-Class Molecules

In a direct head-to-head comparison from the same BindingDB dataset, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one demonstrates a potent IC₅₀ of 5.20 nM against rat VAP-1. This is approximately 5.77-fold more potent than another oxazolidinone analog, which exhibited an IC₅₀ of 30 nM against the same target under comparable assay conditions [1].

Oxazolidinone Amine Oxidase Inhibitor VAP-1/SSAO

Mechanistic Distinction from Linezolid

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1038282-99-3) is structurally distinct from the clinical antibacterial Linezolid [1]. A class-level inference can be made based on well-established literature: the antibacterial activity of Linezolid requires the C-5 acetamidomethyl group for binding to the bacterial 50S ribosomal subunit [2]. As the target compound lacks this crucial pharmacophore, it is not a direct antibacterial agent but rather a versatile scaffold for chemical biology, as evidenced by its activity against amine oxidases [3].

Oxazolidinone Mechanism of Action Structural Biology

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Primary Research Applications


VAP-1/SSAO Biology Research Tool

The compound's potent inhibition of VAP-1 (IC₅₀ = 5.20 nM) makes it a valuable in vitro tool for dissecting the roles of this amine oxidase in inflammation, cell adhesion, and metabolic diseases [1]. Its high potency allows for its use at low concentrations, minimizing off-target effects in cell-based assays.

Versatile Scaffold for Bioactive Molecule Synthesis

As a functionalized oxazolidinone building block [1], this compound serves as a key intermediate in medicinal chemistry programs. Its primary amino group offers a convenient synthetic handle for derivatization, enabling the rapid generation of diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for a range of biological targets beyond VAP-1.

Technical Documentation Hub

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